molecular formula C14H26Cl2N4S2 B14686487 Noramine dihydrochloride CAS No. 33328-56-2

Noramine dihydrochloride

Cat. No.: B14686487
CAS No.: 33328-56-2
M. Wt: 385.4 g/mol
InChI Key: WDACILYSSRAZPE-UHFFFAOYSA-N
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Description

Noramine dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of ethylenediamine and is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of noramine dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: Ethylenediamine and hydrochloric acid.

    Reaction: Ethylenediamine is reacted with hydrochloric acid under controlled conditions to form this compound.

    Purification: The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Noramine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Noramine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in studies involving cellular processes and biochemical pathways.

    Medicine: It has potential therapeutic applications and is used in the development of pharmaceuticals.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of noramine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

  • Ethylenediamine dihydrochloride
  • Naphthylethylenediamine dihydrochloride
  • Quinacrine dihydrochloride

Comparison: Noramine dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, while ethylenediamine dihydrochloride is a simple diamine derivative, this compound has additional functional groups that confer distinct characteristics.

Properties

CAS No.

33328-56-2

Molecular Formula

C14H26Cl2N4S2

Molecular Weight

385.4 g/mol

IUPAC Name

3-[5-(4-amino-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-3-methylbutan-1-amine;dihydrochloride

InChI

InChI=1S/C14H24N4S2.2ClH/c1-13(2,5-7-15)11-17-9-10(19-11)18-12(20-9)14(3,4)6-8-16;;/h5-8,15-16H2,1-4H3;2*1H

InChI Key

WDACILYSSRAZPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=NC2=C(S1)N=C(S2)C(C)(C)CCN.Cl.Cl

Origin of Product

United States

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